molecular formula C13H22O2 B14552256 2,2-Dimethylhepta-3,6-dien-3-yl butanoate CAS No. 61666-15-7

2,2-Dimethylhepta-3,6-dien-3-yl butanoate

Cat. No.: B14552256
CAS No.: 61666-15-7
M. Wt: 210.31 g/mol
InChI Key: CBUFVJYLDWSLHR-UHFFFAOYSA-N
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Description

2,2-Dimethylhepta-3,6-dien-3-yl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This particular compound is characterized by its unique structure, which includes a hepta-dienyl chain with dimethyl substitutions and a butanoate ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhepta-3,6-dien-3-yl butanoate typically involves the esterification of 2,2-Dimethylhepta-3,6-dien-3-ol with butanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhepta-3,6-dien-3-yl butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylhepta-3,6-dien-3-yl butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylhepta-3,6-dien-3-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then exert their biological effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylhepta-3,6-dien-3-yl butanoate is unique due to its specific combination of a hepta-dienyl chain with dimethyl substitutions and a butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61666-15-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2,2-dimethylhepta-3,6-dien-3-yl butanoate

InChI

InChI=1S/C13H22O2/c1-6-8-10-11(13(3,4)5)15-12(14)9-7-2/h6,10H,1,7-9H2,2-5H3

InChI Key

CBUFVJYLDWSLHR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(=CCC=C)C(C)(C)C

Origin of Product

United States

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